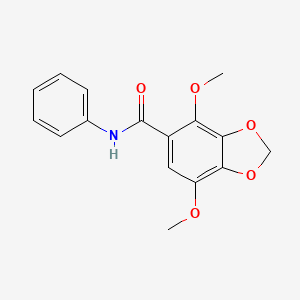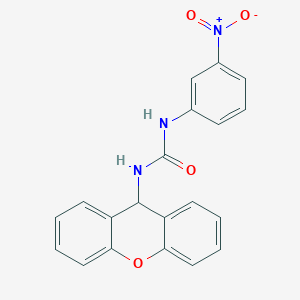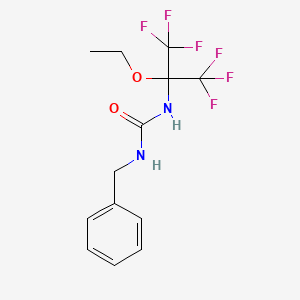![molecular formula C15H11N5 B11485183 [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-](/img/structure/B11485183.png)
[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization with phenyl isocyanate . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline and triazole derivatives, which exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound can interfere with DNA synthesis and repair mechanisms, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
5-Amino-[1,2,3]triazolo[5,1-a]isoquinoline: Exhibits antimicrobial properties.
Uniqueness
3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its broad spectrum of biological activities and its potential for further derivatization to enhance its properties. Its unique triazoloquinazoline scaffold allows for extensive chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H11N5 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-phenyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C15H11N5/c16-14-11-8-4-5-9-12(11)20-15(17-14)13(18-19-20)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
InChI Key |
IVPGWUCQJZGHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)

![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-](/img/structure/B11485163.png)
![N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)
![2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline](/img/structure/B11485172.png)

![4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11485198.png)

![4-amino-8-(4-hydroxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11485203.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide](/img/structure/B11485205.png)
